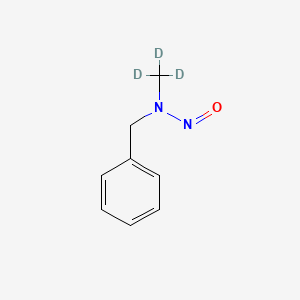
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, also known as (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two different forms, known as enantiomers, which can be distinguished based on their physical and chemical properties. This compound is important for its potential applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
Catalytic Applications
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol and its derivatives have been explored in the field of catalysis. For instance, a derivative of this compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has demonstrated effectiveness as an organocatalyst in asymmetric Michael addition reactions, showcasing good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
DNA and RNA Interactions
Research on intercalating nucleic acids (INAs) includes the use of derivatives of (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol. These derivatives, when incorporated into oligodeoxynucleotides (ODN) as a bulge, formed an INA that slightly destabilized the INA-DNA duplex, while strongly destabilizing the INA-RNA duplex, indicating potential applications in genetic research and therapy (V. Filichev & E. Pedersen, 2003).
Supramolecular Structures
The compound has been studied for its role in forming supramolecular structures. For example, derivatives of this compound have been involved in creating molecular columns and hydrophilic tubes through hydrogen bonding, which has implications in understanding nucleic acid structures and functions (Yuan Cheng et al., 2011).
Synthesis and Chemical Reactivity
This compound and its related derivatives have also been a focus in synthetic chemistry. For example, research has shown that pyrrolidines, which include derivatives of (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, can be synthesized in [3+2] cycloaddition reactions and have applications in medicine and industry (Magdalena Żmigrodzka et al., 2022).
Inhibitory Activity in Biomedical Applications
The compound's derivatives have been evaluated as potential inhibitors of purine nucleoside phosphorylase (PNP), with some derivatives showing nanomolar competitive inhibition. This finding is significant for developing treatments targeting specific cellular processes (D. Rejman et al., 2012).
Propriétés
IUPAC Name |
(3S,4R)-4-(3,3-dimethylbut-1-ynyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)5-4-8-6-11-7-9(8)12/h8-9,11-12H,6-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHUOSFUYQCHIV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



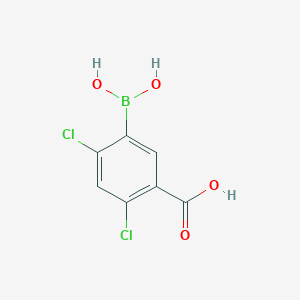
![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485381.png)
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
![{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485384.png)
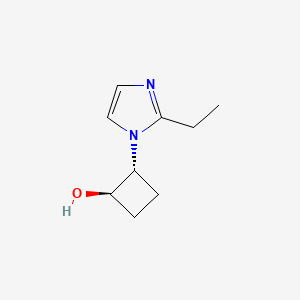
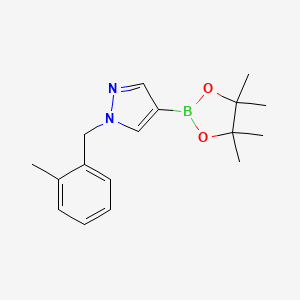
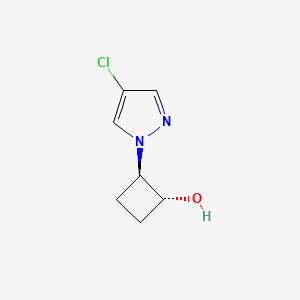
![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)
![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-[trans-2-Hydroxycyclobutyl]piperazin-2-one](/img/structure/B1485394.png)
![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)
